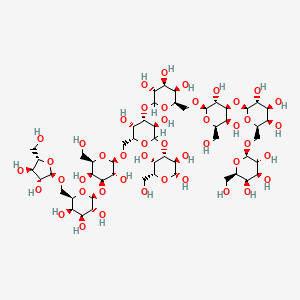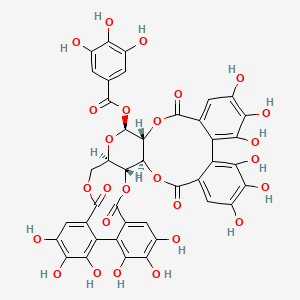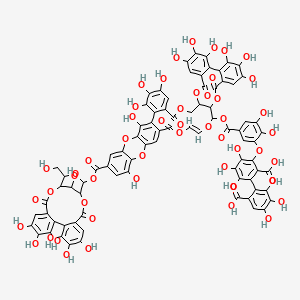
SB 269970 clorhidrato
Descripción general
Descripción
- SB-269970 hydrochloride, also known as SB-269970A, is a research chemical developed by GlaxoSmithKline . It is believed to act as a selective 5-HT7 receptor antagonist (EC50 = 1.25 nM) or possibly an inverse agonist.
- The compound’s structure consists of a pyrrolidine ring with a sulfonyl group and a hydroxyphenyl moiety.
- SB-269970 hydrochloride is used in scientific studies to investigate the 5-HT7 receptors, which play a role in brain function (e.g., hippocampus, thalamus) and dopamine release regulation in the ventral tegmental area.
Aplicaciones Científicas De Investigación
- SB-269970 hydrochloride has potential applications in various fields:
Neuroscience: Investigating 5-HT7 receptor function, especially in the hippocampus and thalamus.
Psychiatry: Possible therapeutic uses for anxiety and depression treatment.
Nootropic Effects: Animal studies have suggested cognitive enhancement properties.
Mecanismo De Acción
- SB-269970 hydrochloride’s mechanism involves selective antagonism or inverse agonism at the 5-HT7 receptor.
- Molecular targets include the 5-HT7 receptor itself, affecting downstream signaling pathways.
Análisis Bioquímico
Biochemical Properties
SB 269970 hydrochloride is a potent and selective antagonist of the 5-HT7 receptor . It has pKi values of 8.3 for 5-HT7A, indicating its high affinity for this receptor . It is also known to block α2 adrenoceptors .
Cellular Effects
SB 269970 hydrochloride has been shown to have specific antianxiety-like effects in various animal models . It has also been found to induce functional desensitization of the 5-HT7 receptor system, which precedes changes in the receptor density .
Molecular Mechanism
The molecular mechanism of SB 269970 hydrochloride involves its action as a selective antagonist or possibly an inverse agonist of the 5-HT7 receptor . This means it binds to the 5-HT7 receptor and reduces its activity, thereby influencing serotonin signaling.
Temporal Effects in Laboratory Settings
Chronic or acute administration of SB 269970 hydrochloride induces functional desensitization of the 5-HT7 receptor system . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of SB 269970 hydrochloride have been shown to vary with different dosages . For instance, it has been found to exert a specific antianxiety-like effect at medium doses of 0.5 or 1 mg/kg .
Transport and Distribution
It is known to be brain-penetrant in vivo , suggesting it can cross the blood-brain barrier and distribute within the brain.
Métodos De Preparación
- Synthetic routes for SB-269970 hydrochloride are not widely documented, but it can be prepared through chemical synthesis.
- Industrial production methods are proprietary, and detailed information may not be publicly available.
Análisis De Reacciones Químicas
- SB-269970 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway and may involve protecting groups, reductive amination, and sulfonation.
- Major products formed from these reactions include different intermediates and the final compound.
Comparación Con Compuestos Similares
- SB-269970 hydrochloride stands out due to its high selectivity for the 5-HT7 receptor.
- Similar compounds include SB-258719 (with some structural resemblance) and other 5-HT receptor ligands .
Propiedades
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCJOYZLWFNDIO-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017392 | |
| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261901-57-9 | |
| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-269970 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)












